Butyl[(3,4,5-trimethoxyphenyl)methyl]amine
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Overview
Description
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine is an organic compound characterized by the presence of a butyl group attached to a benzene ring substituted with three methoxy groups and an amine group.
Mechanism of Action
Target of Action
The primary targets of Butyl[(3,4,5-trimethoxyphenyl)methyl]amine are proteins and enzymes that are crucial in various biological processes. The compound contains a 3,4,5-trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
Based on the known activities of compounds containing the tmp group, it can be inferred that this compound may interact with its targets by binding to their active sites, thereby modulating their functions .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its primary targets. For instance, the inhibition of tubulin could disrupt microtubule dynamics, affecting cell division and potentially leading to cell death . Similarly, the inhibition of Hsp90 could disrupt protein folding and degrade client proteins, affecting cell survival and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its mode of action and the specific biochemical pathways it affects. Given its potential anti-cancer effects, it could induce cell death in cancer cells, inhibit tumor growth, and potentially contribute to the treatment of various types of cancer .
Biochemical Analysis
Biochemical Properties
It is known that the trimethoxyphenyl (TMP) group, which is part of the compound’s structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Cellular Effects
Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), and other proteins .
Molecular Mechanism
The TMP group in its structure has a critical role in maintaining suitable molecular conformations of certain compounds and contributing to their high binding affinities to tubulin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(3,4,5-trimethoxyphenyl)methyl]amine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include butyl-substituted benzaldehydes, carboxylic acids, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzylamine: Similar structure but lacks the butyl group.
Butylbenzylamine: Similar structure but lacks the trimethoxy groups.
Trimethoprim: Contains the trimethoxyphenyl group but has a different overall structure and function.
Uniqueness
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine is unique due to the combination of the butyl group and the trimethoxyphenyl group, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-6-7-15-10-11-8-12(16-2)14(18-4)13(9-11)17-3/h8-9,15H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICCAHNYLFYHDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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